![molecular formula C15H16N2O3 B2928797 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde CAS No. 433953-25-4](/img/structure/B2928797.png)
7-Methoxy-2-morpholinoquinoline-3-carbaldehyde
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Description
“7-Methoxy-2-morpholinoquinoline-3-carbaldehyde” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of quinoline derivatives like “7-Methoxy-2-morpholinoquinoline-3-carbaldehyde” often involves the use of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Scientific Research Applications
Antibacterial Activity
This compound has been studied for its potential as an antibacterial agent. Quinoline derivatives, such as 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde, have shown activity against both Gram-positive and Gram-negative bacterial strains. They are considered for development as broad-spectrum bactericidal agents .
Antioxidant Properties
The antioxidant capabilities of quinoline compounds are significant due to their radical scavenging activities. These properties are measured using assays like DPPH, and compounds in this class have demonstrated IC50 values ranging from 5.31 to 16.71 μg/mL, indicating their potential as antioxidants .
Molecular Docking Studies
In silico molecular docking studies are crucial for predicting the interaction of compounds with biological targets. This compound has shown binding affinities ranging from −6.1 to −7.4 kcal/mol against E. coli DNA gyrase B and human topoisomerase IIα, which are important targets in antibacterial and anticancer research, respectively .
Drug Development
Due to its compliance with Lipinski’s rule of five, 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a promising candidate for drug development. Its molecular structure allows for good bioavailability and low toxicity, making it a suitable lead compound .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its aldehyde group can undergo reactions to form carboxylic acids or imines, which are key intermediates in constructing complex organic molecules .
properties
IUPAC Name |
7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-3-2-11-8-12(10-18)15(16-14(11)9-13)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFAADLKUKWCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-morpholinoquinoline-3-carbaldehyde |
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